
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxyl group at the 4th position, a methoxymethyl group at the 2nd position, and a methyl group at the 6th position on the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the cyclization of tricarbonyl compounds using transition metal complexes. This method allows for the straightforward access to the desired compound through the formation of the pyrone ring . Another approach involves the use of alkyne cyclizations, which also facilitate the construction of the nicotinic acid ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The methoxymethyl group at the 2nd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position can form hydrogen bonds with target proteins, influencing their activity. The methoxymethyl group at the 2nd position can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid include other nicotinic acid derivatives, such as:
- 4-Hydroxy-2-methyl-6-nicotinic acid
- 4-Hydroxy-2-(ethoxymethyl)-6-methylnicotinic acid
- 4-Hydroxy-2-(methoxymethyl)-6-ethyl nicotinic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group at the 2nd position and the methyl group at the 6th position enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-3-7(11)8(9(12)13)6(10-5)4-14-2/h3H,4H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
MGVHGUCWAUPYAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(N1)COC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


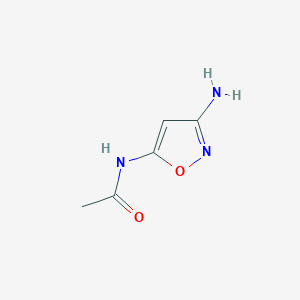
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)

![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
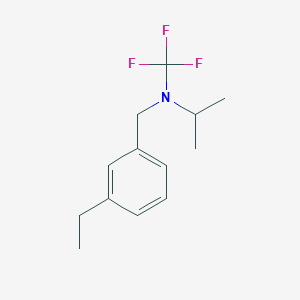
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)

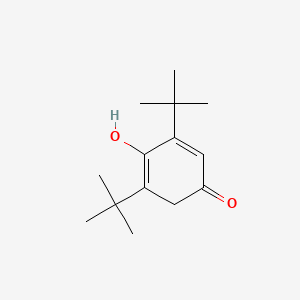
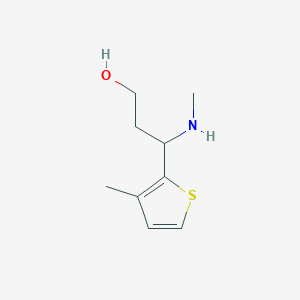
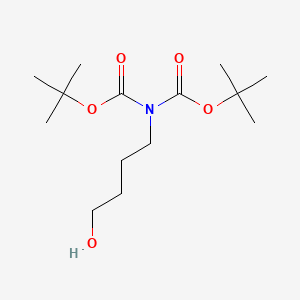

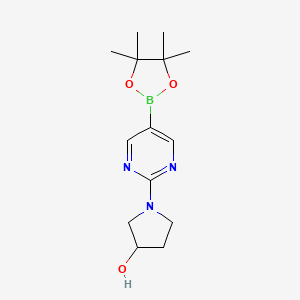
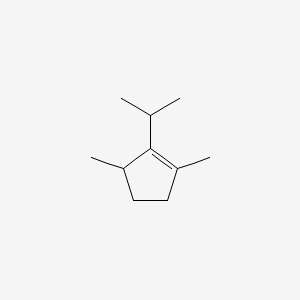
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)
